molecular formula C10H15NO3 B14675063 5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine CAS No. 39116-14-8

5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine

Cat. No.: B14675063
CAS No.: 39116-14-8
M. Wt: 197.23 g/mol
InChI Key: RNUJCSYAMACZFE-UHFFFAOYSA-N
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Description

5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a dioxane ring, which is a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine typically involves the formation of the furan ring followed by the construction of the dioxane ring. One common method involves the reaction of ethyl furan-2-carboxylate with appropriate reagents to form the desired dioxane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield furan oxides, while reduction may produce reduced furan derivatives. Substitution reactions can result in a variety of substituted furan compounds.

Scientific Research Applications

5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-Acetyl-5-methylfuran
  • 2,5-Furandicarboxylic acid
  • 5-Hydroxy-methylfurfural

Comparison

Compared to these similar compounds, 5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine has a unique combination of a furan ring and a dioxane ring, which imparts distinct chemical and physical properties. This uniqueness can make it more suitable for specific applications, such as in the synthesis of complex organic molecules or in drug development.

Properties

CAS No.

39116-14-8

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

5-ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine

InChI

InChI=1S/C10H15NO3/c1-2-10(11)6-13-9(14-7-10)8-4-3-5-12-8/h3-5,9H,2,6-7,11H2,1H3

InChI Key

RNUJCSYAMACZFE-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)C2=CC=CO2)N

Origin of Product

United States

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